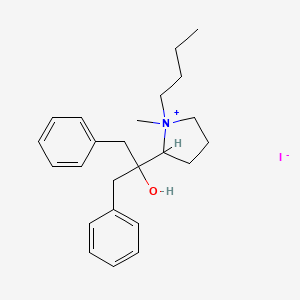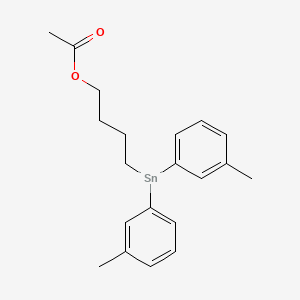
Bis(2,2,4-trimethylpentyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,4-trimethylpentyl)phosphinic acid typically involves the reaction of sodium hypophosphite with diisobutylene in the presence of a photoinitiator such as acetone . The reaction is carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and negative pressure distillation to obtain the final product . Another method involves dissolving sodium hypophosphite in acetic acid, adding diisobutylene, and using azodiisobutyronitrile as an initiator under normal pressure and room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be safe, simple, and economical, with great selectivity and reduced pollution .
Chemical Reactions Analysis
Types of Reactions: Bis(2,2,4-trimethylpentyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives .
Scientific Research Applications
Bis(2,2,4-trimethylpentyl)phosphinic acid has a wide range of scientific research applications. It is used as a surface passivating ligand in the synthesis of cadmium selenide and cadmium telluride nanocrystals . Additionally, it functions as a metal ion chelating agent, making it useful in the extraction of transition metal ions in liquid-liquid systems . The compound is also employed in the development of hydrophobic eutectic solvents for various chemical processes .
Mechanism of Action
The mechanism of action of bis(2,2,4-trimethylpentyl)phosphinic acid involves its ability to form strong complexes with metal ions . This property is utilized in various applications, such as metal extraction and nanocrystal synthesis. The compound interacts with metal ions through its phosphinic acid group, forming stable complexes that can be easily separated from the solution .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bis(2,2,4-trimethylpentyl)phosphinic acid include other organophosphorus acids such as bis(2-ethylhexyl)phosphinic acid and bis(2,4,4-trimethylpentyl)thiophosphinic acid .
Uniqueness: What sets this compound apart from its counterparts is its unique combination of hydrophobicity and strong metal ion chelating properties . This makes it particularly effective in applications requiring selective metal ion extraction and surface passivation .
Properties
CAS No. |
83411-73-8 |
|---|---|
Molecular Formula |
C16H35O2P |
Molecular Weight |
290.42 g/mol |
IUPAC Name |
bis(2,2,4-trimethylpentyl)phosphinic acid |
InChI |
InChI=1S/C16H35O2P/c1-13(2)9-15(5,6)11-19(17,18)12-16(7,8)10-14(3)4/h13-14H,9-12H2,1-8H3,(H,17,18) |
InChI Key |
XVHVNCPRASOHMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)CP(=O)(CC(C)(C)CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)



![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)


![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)


![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
